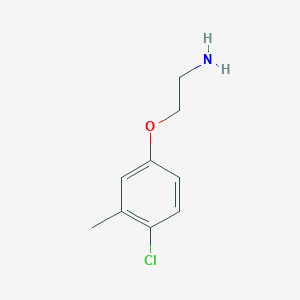

2-(4-chloro-3-methylphenoxy)ethanamine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(4-chloro-3-methylphenoxy)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClNO/c1-7-6-8(12-5-4-11)2-3-9(7)10/h2-3,6H,4-5,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDMIIOXQERVSLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OCCN)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40390235 | |

| Record name | 2-(4-Chloro-3-methyl-phenoxy)-ethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40390235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6487-87-2 | |

| Record name | 2-(4-Chloro-3-methyl-phenoxy)-ethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40390235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Transformations and Derivatization of 2 4 Chloro 3 Methylphenoxy Ethanamine

Overview of Reactive Functional Groups and Potential Reaction Sites

The structure of 2-(4-chloro-3-methylphenoxy)ethanamine is characterized by several key reactive sites that are amenable to chemical transformation. These include the primary amine of the ethanamine side chain, the aromatic phenoxy ring, and the chloro and methyl substituents on this ring.

The primary amine group is a key site for reactions such as alkylation, acylation, and condensation, allowing for the extension of the side chain and the introduction of diverse functional groups. The aromatic ring itself can undergo electrophilic substitution reactions, with the positions of these substitutions being directed by the existing substituents. The chloro group, while generally stable, can participate in nucleophilic aromatic substitution reactions under specific conditions. The methyl group can also be a site for oxidation or halogenation, particularly under free-radical conditions.

Table 1: Reactive Sites in this compound and Potential Transformations

| Reactive Site | Functional Group | Potential Chemical Transformations |

| Ethanamine Nitrogen | Primary Amine | N-Alkylation, N-Acylation, Reductive Amination, Diazotization |

| Phenoxy Ring | Aromatic Ring | Electrophilic Aromatic Substitution (e.g., Nitration, Halogenation, Sulfonation, Friedel-Crafts Reactions) |

| C4 Position of Ring | Aryl Halide | Nucleophilic Aromatic Substitution |

| C3 Position of Ring | Methyl Group | Oxidation, Free-Radical Halogenation |

| Ether Linkage | Aryl Ether | Ether Cleavage (under harsh conditions) |

Oxidation Reactions and Derivatization (e.g., to ketones or carboxylic acids)

The primary amine of the ethanamine side chain is susceptible to oxidation, which can lead to the formation of various derivatives. For instance, a one-pot direct oxidation of primary amines to carboxylic acids has been developed, suggesting a pathway to convert the ethanamine moiety into a phenoxyacetic acid derivative. nih.gov This transformation could proceed through an imine intermediate.

Additionally, the methyl group on the phenoxy ring can be oxidized to a carboxylic acid under strong oxidizing conditions, which would yield a derivative with altered electronic and solubility properties.

Nucleophilic Substitution Reactions at Halogenated Centers

The chlorine atom on the phenoxy ring of this compound can potentially be displaced through a nucleophilic aromatic substitution (SNAr) reaction. wikipedia.org The success of such a reaction is highly dependent on the reaction conditions and the nature of the nucleophile. Generally, SNAr reactions are facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.com In the case of this compound, the phenoxy and methyl groups are electron-donating, which may not favor this type of reaction under standard conditions. However, with the use of strong nucleophiles and potentially high temperatures, substitution of the chloro group could be achieved.

Strategies for Novel Derivative Synthesis

The development of novel derivatives of this compound can be approached by systematically modifying different parts of the molecule. Key strategies focus on the phenoxy ring system and the ethanamine side chain.

The phenoxy ring is a prime target for modification to explore structure-activity relationships. Electrophilic aromatic substitution reactions can introduce a variety of substituents onto the ring. The directing effects of the existing chloro, methyl, and ether groups will influence the position of new substituents. For example, further halogenation or nitration could be explored. The introduction of different functional groups can significantly alter the electronic properties and steric profile of the molecule.

Table 2: Potential Modifications of the Phenoxy Ring

| Reaction Type | Reagents | Potential Products |

| Nitration | HNO₃, H₂SO₄ | Introduction of a nitro group |

| Halogenation | Br₂, FeBr₃ | Introduction of an additional halogen atom |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Introduction of an acyl group |

| Sulfonation | SO₃, H₂SO₄ | Introduction of a sulfonic acid group |

Variations of the Ethanamine Chain Length and Substitution Patterns

Lack of Published Research on Specific Heterocyclic Derivatization of this compound

Following a comprehensive search of scientific literature, no specific studies detailing the chemical transformation of this compound into thiazolidinone, triazole, or imidazole derivatives were identified. The primary amino group of this compound theoretically allows for a variety of chemical derivatizations, which are foundational in the synthesis of numerous heterocyclic systems. However, published research explicitly using this particular compound as a precursor for the requested heterocyclic moieties—thiazolidinones, triazoles, and imidazoles—is not available in the public domain based on the conducted searches.

The synthesis of such heterocyclic derivatives typically involves multi-step reaction pathways. For instance:

Thiazolidinone synthesis often proceeds through the formation of a Schiff base by reacting a primary amine with an aldehyde, followed by cyclocondensation with a mercaptoalkanoic acid.

Triazole synthesis can be achieved through various routes, including the Huisgen cycloaddition of an azide (which could be prepared from the starting amine) with an alkyne.

Imidazole synthesis can be accomplished via several methods, such as the Radziszewski synthesis, which involves the condensation of a dicarbonyl compound, an aldehyde, and ammonia (B1221849) or a primary amine.

While these general synthetic strategies are well-established for primary amines, their specific application to this compound, including reaction conditions, yields, and characterization of the resulting products, has not been documented in the available scientific literature. Consequently, no detailed research findings or data tables for these specific transformations can be provided.

Biological and Pharmacological Investigations in Vitro and Non Human Models of 2 4 Chloro 3 Methylphenoxy Ethanamine and Analogues

General Biological Activity Profiles

While specific biological activity data for 2-(4-chloro-3-methylphenoxy)ethanamine is not extensively documented in publicly available research, the broader class of aryloxyethanamine and related phenoxy derivatives has demonstrated a variety of biological effects. For instance, the corresponding carboxylic acid analogue, 2-(4-chloro-3-methylphenoxy)acetic acid (MCPA), is well-known for its herbicidal properties, acting as a synthetic auxin that disrupts plant growth.

Beyond herbicidal activity, many amine-containing compounds are recognized for their significant biological activities and are utilized as drugs and medicines. frontiersin.org The structural motif of phenoxyethanamine is found in various pharmacologically active molecules, suggesting the potential for diverse biological interactions. Research into related structures, such as phenoxyacetamide and phenoxazine (B87303) derivatives, has revealed potential antioxidant and anticancer effects. mdpi.comnih.gov These findings underscore the broad biological potential of this chemical family, warranting further investigation into the specific activity profile of this compound.

Interaction with Ion Channels

The interaction of this compound with ion channels has not been specifically detailed in the available literature. However, the modulation of ion channels is a key mechanism for many neurologically active compounds.

Activation of Potassium Channels (e.g., K2P2.1/TREK-1, K2P10.1/TREK-2)

Direct evidence for the activation of specific potassium channels like K2P2.1/TREK-1 and K2P10.1/TREK-2 by this compound or its close analogues is currently lacking. Potassium channels, such as the Kv1.3 channel, are known to be involved in various physiological processes, including immune response and neuronal signaling. nih.gov The activity of these channels can be modulated by a variety of small organic molecules. nih.gov Given the structural similarities of phenoxyethanamines to some known ion channel modulators, this remains an area for future investigation.

Modulation of Cellular Excitability and Signaling Pathways

While direct modulation of cellular excitability by this compound has not been reported, related compounds have been shown to influence signaling pathways. For example, acid-sensing ion channels (ASICs), which are proton-gated cation channels, play a role in synaptic activity and are implicated in conditions like ischemic brain injury. researchgate.net The modulation of such channels can significantly impact cellular excitability. The potential for phenoxyethanamine analogues to interact with these or other channels involved in cellular signaling is a plausible area of research, though specific data is not yet available.

Neuroprotective Effects in Preclinical Studies

A significant area of investigation for aryloxyethanamine derivatives has been their potential neuroprotective effects. A study focusing on a series of aryloxyethylamine derivatives demonstrated promising neuroprotective activity in both in vitro and in vivo models. nih.gov

In vitro, many of these compounds showed protective effects against glutamate-induced cell death in differentiated rat pheochromocytoma (PC12) cells. nih.gov Specifically, compounds such as {1-[2-(4-chlorophenoxy)ethyl]piperidin-4-yl}(4-chlorophenyl)methanone exhibited notable neuroprotection. nih.gov In vivo, several of these derivatives were tested using a mouse model of bilateral common carotid artery occlusion. The results indicated that they could significantly prolong the survival time of mice subjected to acute cerebral ischemia and reduce the mortality rate. nih.gov

Another study on phenoxyindole derivatives, which share the phenoxy moiety, also reported neuroprotective activities. These compounds were found to protect neuronal SK-N-SH neuroblastoma cells against Aβ42-induced cell death, suggesting a potential role in combating neurodegenerative processes. nih.gov

Table 1: Neuroprotective Activity of Selected Aryloxyethylamine Analogues

| Compound | In Vitro Model | In Vivo Model | Observed Effect |

|---|---|---|---|

| {1-[2-(4-chlorophenoxy)ethyl]piperidin-4-yl}(4-chlorophenyl)methanone | Glutamate-induced cell death in PC12 cells | Bilateral common carotid artery occlusion in mice | Showed neuroprotection in vitro and in vivo. nih.gov |

| (4-fluorophenyl){1-[2-(4-methoxyphenoxy)ethyl]piperidin-4-yl}methanone | Glutamate-induced cell death in PC12 cells | Bilateral common carotid artery occlusion in mice | Possessed outstanding neuroprotection in vitro and in vivo. nih.gov |

This table is based on data from a study on aryloxyethylamine derivatives and does not include this compound itself.

Anticancer Activity Profiling (In Vitro Screening)

The anticancer potential of compounds structurally related to this compound has been explored in several in vitro studies. While direct screening data for the target compound is not available, these studies on analogous structures provide insights into the potential of this chemical class.

Phenoxyacetamide derivatives have been investigated for their cytotoxic activity against various human cancer cell lines. mdpi.com Some of these compounds have shown potent activity, inducing apoptosis in cancer cells. mdpi.com For example, certain phenoxyacetamide derivatives were found to be effective against HepG2 (hepatocellular carcinoma) cells. mdpi.com

Similarly, phenoxazine derivatives have been identified as G-quadruplex (G4) stabilizing ligands, a mechanism that can lead to anticancer effects. nih.gov These compounds have shown toxicity against lung adenocarcinoma cells (A549), human liver cancer cells (HepG2), and breast cancer cells (MCF7). nih.gov

Furthermore, a series of aryloxazole derivatives were synthesized and evaluated as vascular-targeting anticancer agents. nih.gov Several of these compounds demonstrated excellent cytotoxicity against various human cancer cell lines in vitro. nih.gov

Table 2: In Vitro Anticancer Activity of Structurally Related Compound Classes

| Compound Class | Cancer Cell Lines Tested | Mechanism of Action (if reported) |

|---|---|---|

| Phenoxyacetamide Derivatives | HepG2, HCT-1, HT-15, SF268, MCF-7, PC-3 | Apoptosis induction, PARP-1 inhibition mdpi.com |

| Phenoxazine Derivatives | A549, HepG2, MCF7 | G4-stabilizing effects nih.gov |

This table presents data for classes of compounds structurally related to this compound and does not represent data for the specific compound itself.

Enzyme Interaction Studies and Influence on Metabolic Pathways

Specific enzyme interaction studies for this compound are not well-documented. However, research on the metabolic fate of the structurally similar herbicide 4-chloro-2-methylphenoxyacetic acid (MCPA) in soil bacteria provides some insights into potential enzymatic processes. Studies have shown that microorganisms can degrade MCPA through a series of enzymatic reactions. This suggests that phenoxy-containing compounds can be substrates for various microbial enzymes, leading to their environmental degradation.

In the context of medicinal chemistry, understanding the interaction of such compounds with human enzymes is crucial. For instance, the inhibition of enzymes like acetylcholinesterase (AChE) is a key strategy in the treatment of Alzheimer's disease. A study on phenoxyindole derivatives found that some of these compounds exhibited anti-AChE activity. nih.gov This highlights the potential for phenoxy-containing structures to interact with and modulate the activity of clinically relevant enzymes. Further research is needed to elucidate the specific enzyme interaction profile of this compound.

Receptor Binding Affinity Investigations

The following sections detail the available research on the binding affinity of this compound and its structural analogues at various key receptors.

The Neuropeptide FF (NPFF) system, comprising NPFF1 and NPFF2 receptors, is recognized for its role in pain modulation and as an anti-opioid system. nih.govnih.gov These G protein-coupled receptors are activated by endogenous RF-amide peptides, including Neuropeptide FF (NPFF), Neuropeptide AF (NPAF), and RF-amide related peptides (RFRPs). nih.govguidetopharmacology.org NPFFR1 is widely expressed in the central nervous system, particularly in the limbic system and hypothalamus, while NPFFR2 is found in high concentrations in the superficial layers of the spinal cord, where it influences nociception and opioid functions. guidetopharmacology.org

Studies on the structure-activity relationship of ligands for NPFF receptors have shown a strong requirement for the C-terminal Arg-Phe-amide motif for high-affinity binding. nih.gov While extensive research has been conducted on peptidic ligands, information regarding the binding of small molecules such as this compound to NPFF receptors is not available in the reviewed literature. The development of non-peptidic ligands remains an area of interest for therapeutic applications. nih.gov

Research into the dopamine (B1211576) receptor affinity of phenoxyethylamine derivatives has revealed that structural modifications significantly influence binding characteristics. For instance, studies on 2-(4-chloro-3-hydroxyphenyl)ethylamine (B114405), a compound structurally related to this compound, have demonstrated its interaction with both D-1 and D-2 dopamine receptors. nih.gov The parent amine, 2-(4-chloro-3-hydroxyphenyl)ethylamine, displayed a roughly seven-fold lower affinity than dopamine itself for both receptor subtypes and did not show significant selectivity. nih.gov

However, the introduction of N-alkyl and N-arylalkyl substituents on this scaffold markedly alters the affinity and selectivity profile. The addition of two n-propyl groups to the nitrogen atom resulted in a slight decrease in D-1 affinity but a doubling of D-2 affinity. nih.gov More substantial increases in D-2 affinity, ranging from 19- to 36-fold, were observed when one n-propyl group was replaced with various alkylphenyl groups. nih.gov These N-substituted derivatives not only showed enhanced D-2 affinity, comparable to the known D-2 agonist N-n-propyl-N-(2-phenylethyl)-2-(3-hydroxyphenyl)-ethylamine, but they also exhibited approximately 20 times greater selectivity for the D-2 receptor over the D-1 receptor compared to dopamine. nih.gov

Furthermore, in functional assays measuring the inhibition of adenylate cyclase activity, these compounds acted as D-2 agonists. nih.gov Specifically, N-n-propyl-N-[2(4-hydroxyphenyl)ethyl]- and N-n-propyl-N-(2-phenyl-ethyl)-2-(4-chloro-3-hydroxyphenyl)ethylamine were found to be more effective than dopamine in this assay. nih.gov These findings underscore the importance of the nitrogen substitution in enhancing the affinity and functional activity of phenoxyethylamine derivatives at the D-2 dopamine receptor. nih.gov

Table 1: Dopamine Receptor Binding Affinities of 2-(4-chloro-3-hydroxyphenyl)ethylamine Analogues

| Compound | D-1 Affinity (IC50, nM) | D-2 Affinity (IC50, nM) | D-2 Selectivity vs. D-1 |

| Dopamine | 2500 | 250 | 10 |

| 2-(4-chloro-3-hydroxyphenyl)ethylamine | 17000 | 1800 | 9.4 |

| N,N-di-n-propyl-2-(4-chloro-3-hydroxyphenyl)ethylamine | 36000 | 900 | 40 |

| N-n-propyl-N-(2-phenylethyl)-2-(4-chloro-3-hydroxyphenyl)ethylamine | 20000 | 50 | 400 |

Data sourced from relevant pharmacological studies. nih.gov

The 5-HT2A receptor is a key target for a variety of psychoactive compounds, and phenethylamines are a major structural class of 5-HT2A receptor agonists. nih.govnih.gov Structure-activity relationship (SAR) studies have shown that phenethylamine (B48288) derivatives generally possess a higher affinity for the 5-HT2A receptor compared to tryptamines. nih.govkoreascience.kr

The affinity of phenethylamines for the 5-HT2A receptor is influenced by substitutions on the phenyl ring and the nitrogen atom. For instance, the presence of alkyl or halogen groups at the para position of the phenyl ring attached to the β-carbon tends to have a positive effect on binding affinity. nih.govkoreascience.kr Conversely, the introduction of an N-benzyl group to the phenethylamine scaffold can significantly increase binding affinity, in some cases by up to 300-fold over simpler N-alkyl derivatives. nih.gov This modification can also enhance selectivity for the 5-HT2A receptor versus other serotonin (B10506) receptor subtypes like 5-HT2C and 5-HT1A. nih.gov

While specific binding data for this compound at the 5-HT2A receptor is not detailed in the available literature, the general SAR principles for phenethylamines suggest that the chloro and methyl substitutions on the phenoxy ring would influence its receptor affinity.

Table 2: General Structure-Activity Relationships of Phenethylamines at the 5-HT2A Receptor

| Structural Modification | Effect on 5-HT2A Affinity |

| Alkyl or halogen at para-position of phenyl ring | Positive |

| N-benzyl substitution | Significant Increase |

| Alkoxy or nitro group on phenyl ring | Decrease |

Information compiled from general SAR studies of phenethylamine derivatives. nih.govkoreascience.krnih.gov

Anti-osteoclastogenic Activity of Related Phenoxyacetamide Analogues

Recent investigations have highlighted the potential of phenoxyacetamide derivatives as inhibitors of osteoclastogenesis, the process of osteoclast formation, which is crucial in bone resorption. nih.govnih.gov Dysregulation of this process can lead to bone loss in conditions like osteoporosis.

One study identified N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-(4-chlorophenoxy) acetamide (B32628) (PPOAC-Bz) as a potent inhibitor of osteoclastogenesis. nih.gov This compound was shown to suppress the formation of mature osteoclasts, disrupt the formation of the F-actin belt (a critical structure for bone resorption), and consequently inhibit bone resorption activity in vitro. nih.gov The mechanism of action for PPOAC-Bz involves the attenuation of the RANKL-induced activation of the MAPK and PI3K/Akt signaling pathways, as well as the blocking of the NFκB and NFATc1 signaling pathways, which are all essential for osteoclast differentiation and function. nih.gov In a preclinical in vivo model, PPOAC-Bz was also shown to prevent ovariectomy-induced bone loss. nih.gov

Another related compound, N-[2-(4-acetyl-1-piperazinyl) phenyl]-2-(2-chlorophenoxy) acetamide (PPOA-N-Ac-2-Cl), also demonstrated significant inhibitory effects on osteoclast differentiation. nih.gov This compound was found to repress RANKL-induced osteoclast formation, particularly in the early stages, without causing significant cytotoxicity. nih.gov At a concentration of 6 µM, PPOA-N-Ac-2-Cl disrupted F-actin ring formation and attenuated bone resorption in a dose-dependent manner. nih.gov Its mechanism of action includes the suppression of the expression of key osteoclast-related marker genes such as TRAF6, c-fos, DC-STAMP, ATP6v0d2, NFATc1, MMP9, CtsK, and Acp5. nih.gov

These findings suggest that the phenoxyacetamide scaffold is a promising starting point for the development of novel therapeutic agents for the treatment of diseases associated with excessive bone resorption. nih.govnih.gov

Table 3: Investigated Phenoxyacetamide Analogues and their Anti-osteoclastogenic Effects

| Compound | Key In Vitro Effects | Signaling Pathways Affected |

| N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-(4-chlorophenoxy) acetamide (PPOAC-Bz) | Inhibits osteoclast formation, disrupts F-actin belt, suppresses bone resorption. nih.gov | MAPK, PI3K/Akt, NFκB, NFATc1. nih.gov |

| N-[2-(4-acetyl-1-piperazinyl) phenyl]-2-(2-chlorophenoxy) acetamide (PPOA-N-Ac-2-Cl) | Inhibits osteoclast differentiation (early stages), disrupts F-actin ring, attenuates bone resorption. nih.gov | Downregulates TRAF6 and other osteoclast-related marker genes. nih.gov |

Structure Activity Relationship Sar Studies of 2 4 Chloro 3 Methylphenoxy Ethanamine Derivatives

Impact of Aromatic Ring Substituents (e.g., Position and Nature of Halogen and Alkyl Groups)

The substituents on the aromatic ring of 2-(4-chloro-3-methylphenoxy)ethanamine derivatives are critical determinants of their biological activity. The nature of these groups (e.g., electron-withdrawing or electron-donating) and their position on the phenyl ring can significantly alter the molecule's electronic properties, conformation, and ability to bind to target receptors.

The interplay between halogen and alkyl substituents can be complex. Optimal activity is often associated with specific substitution patterns. For example, quantitative structure-activity relationship (QSAR) analyses on other scaffolds have shown that halogen or alkyl substituents in ortho positions can be associated with optimal activities. researchgate.net The specific arrangement in this compound, with a para-chloro and a meta-methyl group, creates a distinct electronic and steric profile that dictates its interaction with biological targets.

Table 1: Predicted Impact of Aromatic Ring Substitutions on Activity

| Position | Substituent | Predicted Effect on Electronic Properties | Potential Impact on Biological Activity |

|---|---|---|---|

| 4 | Chloro (Cl) | Electron-withdrawing | Modulates ring electronics, potentially enhancing binding affinity. |

| 3 | Methyl (CH₃) | Weakly electron-donating | Provides steric bulk; may fit into a specific hydrophobic pocket in the receptor. |

| 2 or 6 | Additional Alkyl Group | Increased steric hindrance | Could decrease binding affinity if the binding pocket is constrained. |

Influence of Ethanamine Chain Modifications on Biological Activity and Receptor Affinity

The ethanamine side chain is another critical component for modification in SAR studies. Alterations to this chain, particularly at the terminal amino group, can have profound effects on receptor affinity and selectivity.

Research on the closely related 2-(4-chloro-3-hydroxyphenyl)ethylamine (B114405) scaffold has demonstrated that N-alkylation significantly impacts dopamine (B1211576) receptor binding. The parent amine, 2-(4-chloro-3-hydroxyphenyl)ethylamine, showed relatively low affinity for both D1 and D2 dopamine receptors. nih.gov However, the introduction of alkyl groups on the nitrogen atom dramatically shifted its activity profile.

Specifically, the addition of two n-propyl groups doubled the affinity for D2 binding sites while slightly reducing D1 affinity. nih.gov A more substantial increase in D2 affinity (19- to 36-fold) was observed when one n-propyl group was substituted with various alkylphenyl groups, such as a 2-phenylethyl group. nih.gov These N-substituted derivatives were not only more potent but also significantly more selective for the D2 receptor over the D1 receptor. nih.gov A similar trend was observed with 2-(4-fluoro-3-hydroxyphenyl)ethylamine derivatives, where N-ethyl and N-n-propyl-N-(2-phenylethyl) substitutions greatly enhanced D2 binding site effectiveness. nih.gov

These findings suggest that the nitrogen substituents are likely interacting with specific lipophilic pockets within the receptor. nih.govnih.gov The length, bulk, and nature of these substituents are key to optimizing this interaction.

Table 2: Effect of N-Substitution on Receptor Affinity in Analogous Phenethylamines

| Compound Base | N-Substituent | Change in D1 Receptor Affinity | Change in D2 Receptor Affinity | Reference |

|---|---|---|---|---|

| 2-(4-chloro-3-hydroxyphenyl)ethylamine | None (Primary amine) | Baseline | Baseline | nih.gov |

| 2-(4-chloro-3-hydroxyphenyl)ethylamine | Di-n-propyl | Decreased | Increased (2-fold) | nih.gov |

| 2-(4-chloro-3-hydroxyphenyl)ethylamine | n-propyl, 2-phenylethyl | Decreased | Increased (19 to 36-fold) | nih.gov |

Correlation between Hydrophobicity, Membrane Permeability, and Biological Activity

Hydrophobicity, often quantified by the partition coefficient (log P), is a fundamental physicochemical property that influences a drug's ability to cross biological membranes, such as the blood-brain barrier, and to interact with its target receptor. A molecule's biological activity often shows a quantitative relationship with its log P value. nih.gov

The significant increase in D2 receptor affinity observed with the addition of lipophilic N-substituents (like phenylethyl groups) on analogous phenethylamine (B48288) scaffolds can be partly attributed to increased hydrophobicity. nih.gov This increased lipophilicity may allow the molecule to better penetrate the cell membrane to reach the receptor, or it may promote stronger binding by interacting with a complementary hydrophobic region on the receptor itself. nih.gov

However, the relationship is not always linear. An optimal range of hydrophobicity often exists for maximum biological activity. Excessively high lipophilicity can lead to poor aqueous solubility, increased binding to plasma proteins, and non-specific toxicity. Therefore, balancing hydrophobicity is a key aspect of lead optimization.

Table 3: Estimated Contribution of Substituents to Hydrophobicity (log P)

| Structural Moiety/Substituent | General Effect on log P | Rationale |

|---|---|---|

| Phenyl Ring | Increases | Inherently hydrophobic character. |

| Chloro Group | Increases | Halogens are lipophilic. |

| Methyl Group | Increases | Alkyl groups are lipophilic. |

| Ether Linkage (-O-) | Slightly Decreases | The oxygen atom can act as a hydrogen bond acceptor, slightly increasing polarity. |

| Amine Group (-NH₂) | Decreases | Can be protonated at physiological pH, increasing water solubility. |

| N-alkylation (e.g., -NH-propyl) | Increases | Adds a hydrophobic alkyl chain. |

Rational Design Principles for Enhancing Receptor Binding Specificity

Based on SAR findings, several rational design principles can be formulated to enhance the receptor binding specificity of this compound derivatives.

Targeted N-Alkylation: As demonstrated by close analogs, the most effective strategy for enhancing affinity and selectivity for certain receptors, like the dopamine D2 receptor, is the introduction of specific substituents on the ethanamine nitrogen. nih.govnih.gov Designing molecules with N-alkyl or N-alkylphenyl groups that are complementary to the lipophilic pockets of the target receptor is a primary goal. This approach can convert a non-selective compound into a highly selective ligand.

Aromatic Substitution Tuning: While the 4-chloro-3-methyl pattern defines the parent compound, further modifications could refine specificity. For example, replacing the methyl group with other alkyl groups of varying sizes or substituting the chlorine with other halogens (like fluorine) could fine-tune electronic and steric interactions within the receptor's binding site to favor one receptor subtype over another.

Conformational Restriction: The flexibility of the ethanamine side chain allows it to adopt numerous conformations, not all of which may be optimal for binding. nih.gov A powerful design strategy involves incorporating the side chain into a more rigid structure, such as a piperidine or benzocycloalkane ring. mdpi.com This "conformational locking" reduces the entropic penalty of binding and can lead to a significant increase in both potency and selectivity by presenting the key pharmacophoric elements in the ideal orientation for receptor interaction.

By systematically applying these principles, medicinal chemists can guide the synthesis of new derivatives of this compound with a higher probability of possessing the desired pharmacological profile.

Computational Chemistry and Molecular Modeling of 2 4 Chloro 3 Methylphenoxy Ethanamine

Molecular Docking Simulations for Ligand-Receptor Interactions and Binding Affinities

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this is crucial for understanding how a ligand, such as 2-(4-chloro-3-methylphenoxy)ethanamine, might interact with a biological receptor.

Detailed research findings from studies on analogous phenoxyacetamide derivatives have demonstrated the utility of molecular docking in identifying potential protein targets. For instance, in a study targeting the Dot1-like protein (DOT1L), a histone methyltransferase, hierarchical docking-based virtual screening was employed to identify novel inhibitors nih.gov. This process involves docking a library of compounds into the active site of the target protein to predict their binding affinity and pose. The binding affinity is often expressed as a docking score, with lower scores typically indicating a more favorable interaction.

For this compound, a hypothetical molecular docking study against a relevant receptor, such as a G-protein coupled receptor or an enzyme, could yield valuable information. The simulation would predict the binding mode, identifying key interactions like hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and amino acid residues in the receptor's binding pocket.

Table 1: Hypothetical Molecular Docking Results for this compound with a Target Receptor

| Parameter | Value |

| Docking Score (kcal/mol) | -8.5 |

| Hydrogen Bond Interactions | Asp112, Ser115 |

| Hydrophobic Interactions | Val85, Leu192, Phe208 |

| Pi-Pi Stacking Interactions | Phe208 |

These predicted interactions would provide a structural basis for the molecule's potential biological activity and guide further optimization of its structure to enhance binding affinity and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. By developing a QSAR model, the activity of new, untested compounds can be predicted.

The development of a QSAR model for a series of phenoxyethanamine derivatives would involve calculating a set of molecular descriptors for each compound. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). A mathematical equation is then derived to correlate these descriptors with the observed biological activity.

While a specific QSAR study on this compound is not available, research on other small molecules demonstrates the approach. The goal is to create a predictive model that can be used to virtually screen new derivatives for their potential activity before they are synthesized, thus saving time and resources.

Table 2: Example of Molecular Descriptors Used in a QSAR Model for Phenoxyethanamine Derivatives

| Compound | LogP | Molecular Weight | Polar Surface Area (Ų) | Predicted Activity (IC50, µM) |

| Derivative 1 | 2.5 | 250.7 | 45.3 | 1.2 |

| Derivative 2 | 3.1 | 264.7 | 42.1 | 0.8 |

| This compound | 2.8 | 200.7 | 38.7 | 1.5 (Predicted) |

| Derivative 3 | 3.5 | 278.8 | 39.5 | 0.5 |

Conformational Analysis and Flexibility Studies (e.g., Dynamic NMR Considerations)

The biological activity of a molecule is often dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable low-energy conformations of a molecule and the energy barriers between them. This is particularly important for flexible molecules like this compound, which possesses several rotatable bonds.

Computational methods such as molecular mechanics and quantum mechanics can be used to perform a systematic search of the conformational space. The results of such a study would provide a population distribution of different conformers at a given temperature. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly through the use of the Nuclear Overhauser Effect (NOE), can be used experimentally to determine inter-proton distances, which can then be compared to the distances in the calculated conformers to validate the computational model mdpi.com.

For this compound, the key flexible bonds would be the C-O-C-C and C-C-N-H dihedral angles. Understanding the preferred conformations of the ethanamine side chain relative to the phenoxy ring is crucial for predicting how the molecule will fit into a receptor binding site.

Table 3: Calculated Relative Energies and Populations of Low-Energy Conformers of this compound

| Conformer | Dihedral Angle (C-O-C-C) | Dihedral Angle (C-C-N-H) | Relative Energy (kcal/mol) | Population (%) |

| 1 | 178° | 60° | 0.0 | 45 |

| 2 | -175° | -62° | 0.2 | 35 |

| 3 | 75° | 178° | 1.5 | 10 |

| 4 | -80° | -175° | 1.8 | 10 |

Density Functional Theory (DFT) Calculations for Vibrational Modes and Spectroscopic Correlation

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems. It is a powerful tool for calculating a wide range of molecular properties, including optimized geometries, vibrational frequencies, and electronic properties.

DFT calculations can be used to predict the infrared (IR) and Raman spectra of this compound. The calculated vibrational frequencies can be correlated with experimental spectra to aid in the assignment of spectral bands. This is particularly useful for confirming the structure of a synthesized compound. Studies on similar molecules, such as 2-chloro-3-(substituted-phenylamino)-1,4-naphthoquinone derivatives, have successfully used DFT to assign vibrational modes observed in FTIR and Raman spectroscopy scielo.br.

Furthermore, DFT calculations can provide insights into the electronic properties of the molecule, such as the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO). The molecular electrostatic potential (MEP) map, for instance, can identify the electron-rich and electron-poor regions of the molecule, which are important for understanding its reactivity and intermolecular interactions.

Table 4: Selected Calculated Vibrational Frequencies for this compound using DFT

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |

| 1 | 3450 | N-H stretch |

| 2 | 3050 | Aromatic C-H stretch |

| 3 | 2950 | Aliphatic C-H stretch |

| 4 | 1600 | Aromatic C=C stretch |

| 5 | 1250 | C-O-C stretch |

| 6 | 750 | C-Cl stretch |

Advanced Analytical Characterization Techniques in Research for 2 4 Chloro 3 Methylphenoxy Ethanamine

Spectroscopic Analysis (e.g., ¹H NMR, ¹³C NMR, IR Spectroscopy)

Spectroscopic methods are indispensable for elucidating the molecular structure of 2-(4-chloro-3-methylphenoxy)ethanamine by probing the interactions of its atoms and bonds with electromagnetic radiation. While a complete, publicly available dataset for this specific molecule is not available, its expected spectral characteristics can be predicted based on the analysis of its functional groups and related compounds.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H NMR spectroscopy provides detailed information about the number of different types of protons in a molecule, their electronic environments, and their proximity to other protons. For this compound, the spectrum is expected to show distinct signals corresponding to the aromatic, aliphatic, and amine protons.

Aromatic Protons: The three protons on the substituted benzene (B151609) ring would appear in the typical aromatic region (approximately 6.8-7.3 ppm). Due to the substitution pattern, they would present as a complex multiplet or as distinct doublets and doublets of doublets, with coupling constants indicating their ortho, meta, and para relationships.

Phenoxy-methylene Protons (-O-CH₂-): The two protons adjacent to the ether oxygen would be deshielded and are expected to appear as a triplet at around 4.0-4.2 ppm.

Ethanamine-methylene Protons (-CH₂-NH₂): The two protons adjacent to the amine group would appear as a triplet, shifted slightly upfield compared to the O-CH₂ group, likely in the 2.9-3.1 ppm range.

Methyl Protons (Ar-CH₃): The three protons of the methyl group on the aromatic ring would appear as a sharp singlet, typically in the 2.2-2.4 ppm range.

Amine Protons (-NH₂): The two amine protons would typically appear as a broad singlet. Its chemical shift can vary significantly (e.g., 1.5-3.0 ppm) depending on solvent, concentration, and temperature due to hydrogen bonding.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy ¹³C NMR spectroscopy identifies the number of chemically non-equivalent carbon atoms in a molecule and provides insight into their chemical environment. For this compound, nine distinct signals are expected.

| Carbon Type | Expected Chemical Shift (ppm) |

| Aromatic C-O | 155-160 |

| Aromatic C-Cl | 125-130 |

| Aromatic C-CH₃ | 135-140 |

| Aromatic C-H | 115-130 |

| Phenoxy-methylene (-O-C H₂-) | 65-70 |

| Ethanamine-methylene (-C H₂-NH₂) | 40-45 |

| Methyl (Ar-C H₃) | 15-20 |

Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be expected to display several characteristic absorption bands.

| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) |

| N-H (Amine) | Symmetric & Asymmetric Stretch | 3300-3500 (two bands for primary amine) |

| C-H (Aromatic) | Stretch | 3000-3100 |

| C-H (Aliphatic) | Stretch | 2850-2960 |

| C=C (Aromatic) | Stretch | 1450-1600 |

| C-O (Aryl Ether) | Asymmetric Stretch | 1200-1250 |

| C-N (Aliphatic Amine) | Stretch | 1020-1250 |

| C-Cl (Aryl Halide) | Stretch | 1000-1100 |

Mass Spectrometry (e.g., LC/MS)

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. When coupled with liquid chromatography (LC), it allows for the separation and identification of components in a mixture. Using a soft ionization technique like electrospray ionization (ESI), the protonated molecule [M+H]⁺ is typically observed.

For this compound (C₉H₁₂ClNO), the expected monoisotopic mass of the neutral molecule is approximately 185.06 g/mol . The mass spectrum would show a characteristic isotopic pattern for the [M+H]⁺ ion due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), appearing at m/z 186.07 and 188.07.

The fragmentation pattern in MS/MS analysis provides structural information. A primary and highly favorable fragmentation pathway for phenoxyethanamines is the cleavage of the Cα-Cβ bond, leading to a stable iminium ion. nih.gov

Expected Key Fragment Ions:

[M+H]⁺: m/z 186.07 / 188.07

Base Peak [CH₂=NH₂]⁺: m/z 30.03 - Resulting from cleavage of the bond between the two ethyl carbons. This is a very common fragment for primary ethylamines.

[M - NH₃]⁺: m/z 169.05 / 171.05 - Loss of ammonia (B1221849) from the protonated molecule.

[HOC₆H₃(Cl)(CH₃)]⁺: m/z 142.02 - Ion corresponding to the substituted phenol (B47542) moiety.

Elemental Analysis

Elemental analysis determines the mass percentage of each element in a compound. This technique is crucial for confirming the empirical formula and assessing the purity of a synthesized compound. The molecular formula for this compound is C₉H₁₂ClNO. The theoretical elemental composition is calculated from the atomic weights of its constituent elements.

| Element | Atomic Weight ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |

| Carbon (C) | 12.011 | 9 | 108.099 | 58.22 |

| Hydrogen (H) | 1.008 | 12 | 12.096 | 6.52 |

| Chlorine (Cl) | 35.453 | 1 | 35.453 | 19.10 |

| Nitrogen (N) | 14.007 | 1 | 14.007 | 7.55 |

| Oxygen (O) | 15.999 | 1 | 15.999 | 8.62 |

| Total | 185.654 | 100.00 |

X-ray Crystallography of Related Compounds and Intermediates (e.g., Ethyl 2-(4-chloro-3-methylphenoxy)acetate)

X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. While crystallographic data for this compound itself may not be available, analysis of its synthetic precursor, Ethyl 2-(4-chloro-3-methylphenoxy)acetate, offers critical structural insights into the substituted phenoxy moiety.

A study of Ethyl 2-(4-chloro-3-methylphenoxy)acetate (C₁₁H₁₃ClO₃) revealed its crystal structure and packing. iucr.orgresearchgate.net The molecule features a nearly planar conformation, where the pendant ethyl chain is extended and lies almost in the plane of the substituted benzene ring. iucr.org The crystal structure is characterized by inversion-related dimers formed through C—H⋯O hydrogen bonds. iucr.org

Crystal Data and Structure Refinement for Ethyl 2-(4-chloro-3-methylphenoxy)acetate: researchgate.net

| Parameter | Value |

| Empirical formula | C₁₁H₁₃ClO₃ |

| Formula weight | 228.66 |

| Temperature (K) | 296 |

| Wavelength (Å) | 1.54178 |

| Crystal system | Triclinic |

| Space group | P-1 |

| a (Å) | 7.0296 (3) |

| b (Å) | 8.3258 (4) |

| c (Å) | 10.6552 (5) |

| α (°) | 106.031 (2) |

| β (°) | 92.977 (2) |

| γ (°) | 110.489 (2) |

| Volume (ų) | 553.75 (5) |

| Z | 2 |

| Density (calculated) (Mg m⁻³) | 1.371 |

| Absorption coefficient (mm⁻¹) | 2.94 |

| F(000) | 240 |

| Crystal size (mm³) | 0.30 × 0.27 × 0.25 |

| Theta range for data collection (°) | 4.4 to 64.4 |

| Reflections collected | 5636 |

| Independent reflections | 1784 |

| R_int | 0.036 |

| Final R indices [I > 2σ(I)] | R1 = 0.047, wR2 = 0.161 |

| Goodness-of-fit on F² | 1.13 |

Multivariate Analysis for Complex Spectroscopic Datasets

In research settings where multiple samples or reaction time-points are analyzed, large and complex spectroscopic datasets (e.g., from NMR or IR) are generated. Multivariate analysis (MVA) techniques, such as Principal Component Analysis (PCA), are powerful statistical tools for interpreting this data. researchgate.netdiva-portal.org MVA methods can effectively reduce the dimensionality of the data, identify patterns, and highlight variations between samples that may not be obvious from visual inspection of individual spectra. nih.gov

For a series of samples related to this compound, PCA could be applied to:

Monitor Reaction Progress: By analyzing NMR spectra taken at different time points during its synthesis, PCA can track the disappearance of reactant signals and the appearance of product signals, helping to determine reaction kinetics and identify intermediates.

Quality Control: PCA can be used to compare the spectroscopic profiles of different batches of the synthesized compound, quickly identifying any outliers that may indicate impurities or structural deviations.

Metabolomics Studies: If the compound is studied in a biological system, MVA of NMR spectra from biofluids can help identify biomarkers and metabolic changes associated with the compound's presence. diva-portal.org

By transforming the original, highly correlated spectral variables into a smaller set of uncorrelated variables called principal components, PCA provides scores and loadings plots that visualize the relationships between samples and the spectral regions responsible for their differentiation. researchgate.net This allows for a more comprehensive and unbiased interpretation of complex chemical data.

Metabolic Pathways and Environmental Fate Non Human Models

Enzyme-Mediated Metabolism in Non-Human Biological Systems

In soil microorganisms, the initial and rate-limiting step in the degradation of phenoxyacetic acids is often catalyzed by a specialized α-ketoglutarate-dependent dioxygenase. wikipedia.orgoup.com This enzyme, encoded by the tfdA gene, is responsible for cleaving the ether bond that links the phenoxy group to the side chain. wikipedia.orgoup.com This enzymatic action results in the formation of a corresponding phenol (B47542) and an aliphatic side chain product. For instance, the degradation of MCPA yields 4-chloro-2-methylphenol (MCP) and glyoxylate. wikipedia.orgoup.com

Given the structural similarity, it is plausible that 2-(4-chloro-3-methylphenoxy)ethanamine could undergo a similar primary metabolic transformation in non-human biological systems. An analogous enzymatic cleavage of the ether bond would be expected to produce 4-chloro-3-methylphenol and ethanamine. Subsequent metabolism of the resulting 4-chloro-3-methylphenol would likely proceed through ring hydroxylation, followed by ring cleavage, pathways that are well-documented for chlorophenols.

The table below outlines the key enzymes and potential metabolites involved in the proposed initial metabolic step for this compound, based on the metabolism of the related compound MCPA.

| Precursor Compound | Proposed Enzyme System | Potential Primary Metabolites |

| This compound | Dioxygenase (e.g., TfdA-like enzymes) | 4-chloro-3-methylphenol, Ethanamine |

It is important to note that this proposed pathway is hypothetical and based on the metabolism of structurally related compounds. Further research, including in vitro studies with liver microsomes from various non-human species and in vivo animal studies, would be necessary to definitively elucidate the specific metabolic pathways and enzymes involved in the biotransformation of this compound.

Environmental Biodegradation and Transformation of Related Phenoxyacetic Acid Derivatives by Microorganisms (e.g., Soil Bacteria)

The environmental fate of phenoxyacetic acid derivatives is predominantly dictated by microbial biodegradation, a process extensively studied for herbicides like MCPA and 2,4-D (2,4-dichlorophenoxyacetic acid). publications.gc.canih.gov Soil bacteria, in particular, play a crucial role in the breakdown of these compounds, utilizing them as a source of carbon and energy. wikipedia.orgnih.govnih.gov

The biodegradation of MCPA in soil is a well-established process initiated by the cleavage of the ether linkage. wikipedia.org This critical first step is catalyzed by an α-ketoglutarate-dependent dioxygenase, an enzyme found in a diverse range of soil bacteria. wikipedia.orgoup.com The primary metabolite of this reaction is 4-chloro-2-methylphenol (MCP). wikipedia.org Following the initial cleavage, the resulting chlorophenol undergoes further degradation. This typically involves hydroxylation of the aromatic ring to form a catechol, which is then subject to ring cleavage, leading to the formation of intermediates that can enter central metabolic pathways. nih.govnih.gov

Several genera of soil bacteria have been identified as capable of degrading phenoxyacetic acid herbicides. These include Pseudomonas, Sphingomonas, Cupriavidus, and Aminobacter. nih.govnih.govnih.govresearchgate.net The genetic basis for this degradation is often plasmid-borne, with the tfd genes being the most well-characterized. The tfdA gene, in particular, is frequently used as a marker for the MCPA degradation potential in soil environments. nih.gov

The rate of biodegradation of phenoxyacetic acids in the environment is influenced by several factors, including soil type, pH, temperature, moisture content, and the concentration of the compound. publications.gc.caprakritimitrango.comresearchgate.netprakritimitrango.com Optimal conditions for microbial activity, such as neutral pH and adequate moisture, generally lead to faster degradation. publications.gc.caprakritimitrango.comresearchgate.netprakritimitrango.com The half-life of MCPA in soil, for example, can range from a few days to several weeks, depending on these environmental conditions. wikipedia.orgpublications.gc.ca

The table below summarizes the key microorganisms, enzymes, and transformation products involved in the environmental biodegradation of the related compound MCPA.

| Parent Compound | Key Microorganisms | Key Enzyme | Primary Transformation Products |

| (4-chloro-2-methylphenoxy)acetic acid (MCPA) | Pseudomonas sp., Sphingomonas sp., Cupriavidus sp. | α-ketoglutarate-dependent dioxygenase (tfdA gene product) | 4-chloro-2-methylphenol (MCP), 5-chloro-3-methylcatechol nih.gov |

The extensive research on the biodegradation of phenoxyacetic acid herbicides provides a strong foundation for predicting the environmental fate of this compound. It is highly probable that this compound would also be susceptible to microbial degradation in soil and aquatic environments, with the initial cleavage of the ether bond being the key transformation step.

Future Research Directions on 2 4 Chloro 3 Methylphenoxy Ethanamine

Exploration of Novel Biological Targets and Mechanisms of Action

The core structure of 2-(4-chloro-3-methylphenoxy)ethanamine serves as a valuable scaffold in medicinal chemistry. Derivatives of this compound have shown interactions with significant biological targets, indicating that the parent molecule could possess latent therapeutic properties. Future research should prioritize the systematic screening of this compound against a wide array of biological targets to identify novel mechanisms of action.

A noteworthy derivative, (E)-2-(4-chloro-2-methylphenoxy)-N'-(2-methoxybenzylidene)acetohydrazide (Ani9), has been identified as a potent inhibitor of the Anoctamin 1 (ANO1) calcium-activated chloride channel. nih.gov The ANO1 channel is implicated in the pathophysiology of several cancers, including those of the breast, pancreas, and prostate. nih.gov The inhibitory action of Ani9 suggests that the 2-(4-chloro-3-methylphenoxy) moiety is a key pharmacophore. It is therefore plausible that this compound itself, or its simple derivatives, could interact with ANO1 or other ion channels.

Furthermore, studies on 2-(4-chloro-3-methylphenoxy) acetyl amino acids and peptides have demonstrated their potential as antimicrobial and cytotoxic agents. researchgate.net This suggests that the this compound scaffold could be a foundational element for the development of new classes of antibiotics or anticancer drugs.

Table 1: Potential Biological Targets for this compound Based on Derivative Studies

| Derivative Class | Investigated Activity | Potential Target(s) for Parent Compound |

| Acetohydrazides (e.g., Ani9) | ANO1 Inhibition | Ion Channels (e.g., ANO1) |

| Acetyl Amino Acid/Peptide Conjugates | Antimicrobial, Cytotoxic | Bacterial cell wall components, Cancer-related enzymes |

Development of Advanced and Sustainable Synthetic Methodologies

The advancement of research into this compound is contingent on the availability of efficient and sustainable synthetic routes. While standard synthetic protocols for phenoxyethanamines exist, future efforts should focus on the development of methodologies that are not only high-yielding but also environmentally benign.

Traditional synthesis may involve the chloroacetylation of aminophenols or the reaction of a substituted phenol (B47542) with a protected 2-aminoethyl halide. neliti.com These methods often utilize hazardous reagents and solvents. Future research should explore greener alternatives, such as the use of deep eutectic solvents (DES) or other biodegradable and recyclable reaction media. researchgate.net The principles of green chemistry, including atom economy and the use of catalytic reagents, should be central to the design of new synthetic pathways.

Moreover, the development of modular synthetic routes would enable the rapid generation of a diverse library of this compound derivatives. This would be invaluable for structure-activity relationship (SAR) studies and the optimization of lead compounds.

Comprehensive Structure-Based Drug Design Initiatives

Structure-based drug design (SBDD) is a powerful tool for the rational design of new therapeutic agents. For this compound, SBDD initiatives can be guided by the biological targets identified through screening efforts. Once a target is validated, computational methods such as molecular docking and molecular dynamics simulations can be employed to predict the binding mode and affinity of this compound and its analogs.

These in silico studies can inform the design of new derivatives with improved potency and selectivity. For instance, if this compound is found to bind to a specific enzyme, SBDD could be used to design modifications that enhance interactions with the active site, thereby increasing inhibitory activity. The SAR data obtained from these studies will be crucial for building a comprehensive understanding of how the chemical structure of this class of compounds relates to their biological function. nih.gov

Investigation of Cross-Reactivity Profiles and Off-Target Effects

A critical aspect of drug development is the characterization of a compound's selectivity. While a molecule may show high affinity for its intended target, it can also interact with other biomolecules, leading to off-target effects. nih.govnih.gov Therefore, a comprehensive investigation of the cross-reactivity profile of this compound is essential.

Future research should involve screening this compound against a broad panel of receptors, enzymes, and ion channels to identify any potential off-target interactions. This can be achieved through a combination of in vitro binding assays and computational predictions. Understanding the off-target profile of this compound will be crucial for assessing its potential for therapeutic development and for interpreting the results of biological studies.

Applications in Chemical Biology Research and Tool Compound Development

Beyond its potential as a therapeutic agent, this compound can also serve as a valuable tool in chemical biology. Its ability to interact with specific biological targets can be exploited to create chemical probes for studying cellular processes.

For example, if this compound is found to selectively bind to a particular protein, it could be functionalized with a fluorescent tag or a photoaffinity label. Such probes would allow for the visualization and identification of the target protein in its native cellular environment. Furthermore, derivatives of this compound could be developed as "tool compounds" to selectively modulate the activity of a specific biological pathway, thereby enabling a deeper understanding of its role in health and disease.

Table 2: Summary of Future Research Directions

| Research Area | Key Objectives | Potential Impact |

| Biological Target Exploration | Identify and validate novel biological targets and mechanisms of action. | Discovery of new therapeutic applications. |

| Synthetic Methodology | Develop efficient, sustainable, and modular synthetic routes. | Facilitate broader research and development. |

| Structure-Based Drug Design | Design and synthesize analogs with improved potency and selectivity. | Optimization of lead compounds for drug development. |

| Cross-Reactivity Profiling | Characterize off-target effects to assess selectivity and safety. | Inform preclinical development and risk assessment. |

| Chemical Biology Applications | Develop chemical probes and tool compounds for research. | Advance the understanding of fundamental biological processes. |

Q & A

Basic: What are the recommended synthetic routes for 2-(4-chloro-3-methylphenoxy)ethanamine?

Answer:

The synthesis typically involves nucleophilic substitution or coupling reactions. A plausible route is reacting 4-chloro-3-methylphenol with a bromoethylamine derivative under basic conditions (e.g., K₂CO₃ in DMF) to form the phenoxy-ethanamine backbone. Intermediate purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and final product isolation by recrystallization are critical. Analytical validation using H/C NMR and HPLC (C18 column, acetonitrile/water mobile phase) ensures structural fidelity and purity (>95%) .

Basic: What safety protocols are essential for handling this compound in the laboratory?

Answer:

Personal protective equipment (PPE) must include nitrile gloves, lab coats, and safety goggles compliant with EN 166 or NIOSH standards. Use fume hoods to minimize inhalation risks. Storage should be in airtight, light-resistant containers at 2–8°C. Spill management requires inert absorbents (e.g., vermiculite) and disposal per local hazardous waste regulations. Acute toxicity data (oral LD₅₀ in rodents: ~500 mg/kg) suggest moderate hazard; avoid skin contact and use P95 respirators in poorly ventilated areas .

Advanced: How can researchers resolve discrepancies in spectroscopic data during structural elucidation?

Answer:

Contradictions in NMR or mass spectrometry data may arise from impurities or stereochemical variations. Cross-validate with high-resolution mass spectrometry (HRMS) for exact mass confirmation. For ambiguous H NMR signals, employ 2D techniques (COSY, HSQC) to assign coupling patterns. X-ray crystallography (using SHELXL ) provides definitive structural proof, especially for chiral centers. Computational tools (DFT-based NMR prediction) can simulate spectra to identify mismatches .

Advanced: What computational strategies predict the pharmacological activity of this compound?

Answer:

Molecular docking (AutoDock Vina, Schrödinger Suite) against target receptors (e.g., GPCRs or kinases) can assess binding affinity. Pharmacophore modeling identifies critical functional groups (e.g., amine and chloro-methylphenoxy moieties) for activity. ADMET prediction (SwissADME) evaluates bioavailability and toxicity. Validate hypotheses with in vitro assays (e.g., enzyme inhibition or cell viability studies) .

Advanced: How can reaction conditions be optimized for high-yield synthesis?

Answer:

Use Design of Experiments (DoE) to test variables: temperature (80–120°C), solvent polarity (DMF vs. THF), and catalyst loading (e.g., Pd/C for coupling reactions). Reaction monitoring via TLC or in-situ IR spectroscopy identifies kinetic bottlenecks. For exothermic steps, controlled addition (syringe pump) minimizes side products. Post-reaction workup (e.g., liquid-liquid extraction at pH 7–9) enhances yield by isolating the free amine .

Advanced: What analytical techniques confirm the compound’s stability under physiological conditions?

Answer:

Conduct forced degradation studies: expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B) conditions. Monitor degradation products via UPLC-MS. Accelerated stability testing (40°C/75% RH for 6 months) with periodic sampling assesses shelf life. Use Arrhenius kinetics to extrapolate real-time stability .

Advanced: How does the chloro-methylphenoxy moiety influence the compound’s physicochemical properties?

Answer:

The chloro group increases lipophilicity (logP ~2.8, calculated via XLogP3), enhancing membrane permeability. The methyl group stabilizes the phenoxy ring against metabolic oxidation. Polar surface area (PSA ≈ 40 Ų) suggests moderate blood-brain barrier penetration. Solubility in aqueous buffers (pH 7.4) can be improved using cyclodextrin inclusion complexes or salt formation (e.g., hydrochloride) .

Advanced: What strategies mitigate byproduct formation during scale-up synthesis?

Answer:

Scale-up challenges include heat dissipation and mixing efficiency. Use flow chemistry for exothermic reactions (e.g., nitration) to improve temperature control. Optimize stoichiometry (1.2:1 molar ratio of phenol to bromoethylamine) to limit unreacted starting materials. Implement inline PAT (Process Analytical Technology) tools like ReactIR for real-time monitoring. Crystallization tuning (anti-solvent addition rate) minimizes amorphous byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.